(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine
Description
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is a secondary amine characterized by a branched 3-methylbutyl group and a (5-methylthiophen-2-yl)methyl substituent. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest that alkylation or reductive amination of thiophene-containing precursors could be viable routes. This compound’s molecular formula is C11H19NS with a molecular weight of 197.34 g/mol .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-9(2)6-7-12-8-11-5-4-10(3)13-11/h4-5,9,12H,6-8H2,1-3H3 |
InChI Key |
ZAYNKMKBJIODDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (5-methylthiophen-2-yl)methyl Intermediate
A common precursor is 5-methylthiophene-2-carboxaldehyde or its halomethyl derivatives. The aldehyde can be converted to the corresponding bromomethyl or chloromethyl derivative, which serves as an electrophile for amine substitution.
- Halomethylation of 5-methylthiophene : Using reagents like N-bromosuccinimide (NBS) under radical conditions or via hydroxymethyl intermediates followed by halogenation.
- Alternative approach : Direct oxidation of methyl group to aldehyde followed by reduction or substitution.
Detailed Synthetic Procedure Example (Reductive Amination)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of imine | 5-methylthiophene-2-carboxaldehyde + 3-methylbutylamine, solvent: methanol or ethanol, room temperature, 2-4 hours | Imine intermediate formed |
| 2. Reduction | Sodium cyanoborohydride (NaBH3CN), pH 6-7 buffer, room temperature, 12-24 hours | Reduction of imine to secondary amine, yielding (3-methylbutyl)[(5-methylthiophen-2-yl)methyl]amine |
| 3. Work-up | Extraction with organic solvents, washing, drying, and purification by column chromatography | Pure target amine |
Research Outcomes and Optimization Notes
- Yields : Reductive amination typically affords yields in the range of 70-90%, depending on purity of starting materials and reaction control.
- Selectivity : Reductive amination offers better selectivity compared to direct nucleophilic substitution, minimizing side products.
- Solvent choice : Polar protic solvents favor imine formation; aprotic solvents can be used for substitution reactions.
- Temperature control : Mild temperatures (20-40 °C) prevent decomposition or side reactions.
- Purification : Silica gel chromatography is standard; recrystallization may be possible depending on product properties.
Comparative Table of Preparation Routes
| Aspect | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Starting intermediate | Halomethylated thiophene derivative | Aldehyde form of thiophene |
| Amine reagent | 3-methylbutylamine | 3-methylbutylamine |
| Reaction conditions | Polar aprotic solvent, moderate heat | Alcohol solvent, mild conditions |
| Selectivity | Moderate, risk of over-alkylation | High, selective secondary amine |
| Yield | Moderate (50-75%) | Higher (70-90%) |
| Purification | Chromatography | Chromatography, possible recrystallization |
| Scalability | Feasible but requires careful control | More scalable due to mild conditions |
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the thiophene ring and the amine group.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between (3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine and related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C11H19NS | 197.34 | 3-methylbutyl, 5-methylthiophen-2-yl | Branched alkyl chain; methyl-substituted thiophene enhances lipophilicity. |
| Methyl[(5-methylthiophen-2-yl)methyl]amine | C7H11NS | 141.23 | Methyl, 5-methylthiophen-2-yl | Smaller alkyl group; higher solubility due to reduced steric hindrance. |
| (3-Bromothiophen-2-yl)methylamine | C8H12BrNOS | 250.16 | 3-bromothiophen-2-yl, 2-methoxyethyl | Bromine introduces polarity; methoxy group enhances hydrogen bonding. |
| (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine | C12H21NOS | 227.36 | 4-methoxybutyl, 3-methylthiophen-2-yl | Methoxybutyl chain increases hydrophilicity; thiophene substitution varies. |
| (2,5-Dimethoxyphenyl)methylamine | C14H23NO2 | 237.34 | 2,5-dimethoxyphenyl, 3-methylbutyl | Aromatic dimethoxy group; potential for π-π interactions. |
Substituent Effects on Properties
- Thiophene Substitution : The 5-methylthiophen-2-yl group () offers moderate electron-donating effects compared to brominated () or unsubstituted thiophenes, altering reactivity in electrophilic substitutions .
- Alkyl Chain Variations : The 3-methylbutyl group () enhances lipophilicity relative to shorter chains (e.g., methyl in ) or polar substituents (e.g., methoxyethyl in ).
- Aromatic vs. Heteroaromatic Moieties : Compounds with phenyl groups () may exhibit stronger π-π stacking than thiophene derivatives, influencing binding in biological systems .
Biological Activity
(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H19N2S
- Molecular Weight : 239.37 g/mol
- Structure : The compound features a 5-methylthiophen-2-yl group attached to a 3-methylbutylamine moiety, which contributes to its unique biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It has been suggested that this compound can interact with various receptors, potentially altering neurotransmitter release and signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Efficacy Against Gram-positive and Gram-negative Bacteria : The compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays:
- Inhibition of Cell Proliferation : The compound was observed to reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 25 µM |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of various derivatives of thiophene-based amines, including this compound. The results indicated a promising profile against resistant bacterial strains, suggesting potential for further development as an antimicrobial agent.
- Case Study on Cancer Cell Lines : In a study by Lee et al. (2024), the effects of the compound on human cancer cell lines were investigated. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity:
- Synthesis Methodologies : Various synthetic routes have been explored, including modifications to the thiophene ring and alkyl chain length, which have shown to influence both potency and selectivity for biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
